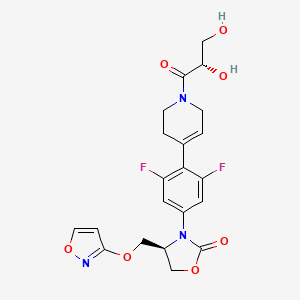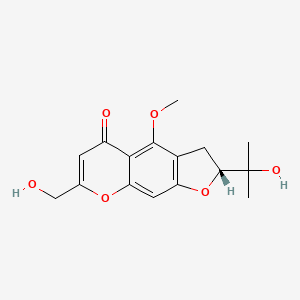
Benzyl-PEG7-bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-PEG7-bromide is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and a bromide group. This compound is widely used in bioconjugation and PEGylation processes due to its ability to react with nucleophilic reagents. The molecular formula of this compound is C21H35BrO7, and it has a molecular weight of 479.40 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl-PEG7-bromide can be synthesized through a two-step process involving the bromination of benzyl alcohol derivatives. The first step involves the reaction of benzyl alcohol with an excess of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) at reflux temperature, catalyzed by benzoyl peroxide . The resulting polybrominated mixture is then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous photochemical benzylic bromination using in situ generated bromine (Br2) in a microstructured photochemical reactor. This method allows for efficient mass utilization and high throughput, providing complete conversion in short residence times .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG7-bromide primarily undergoes substitution reactions due to the presence of the bromide group, which can be replaced by nucleophilic reagents. It can also participate in cross-coupling reactions, such as the palladium-catalyzed sp–sp3 cross-coupling with lithium acetylides .
Common Reagents and Conditions
Substitution Reactions: Nucleophilic reagents such as amines, thiols, and alcohols are commonly used to replace the bromide group under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and lithium acetylides are used for sp–sp3 cross-coupling reactions, which proceed efficiently at room temperature.
Major Products
The major products formed from these reactions include various bioconjugates and PEGylated compounds, which are valuable in pharmaceutical and chemical research.
Scientific Research Applications
Benzyl-PEG7-bromide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other complex molecules.
Biology: Employed in bioconjugation techniques to attach biomolecules to PEG chains, enhancing their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of Benzyl-PEG7-bromide involves the nucleophilic substitution of the bromide group by various reagents. This substitution reaction allows the compound to form stable covalent bonds with target molecules, facilitating bioconjugation and PEGylation processes. The molecular targets and pathways involved depend on the specific reagents and conditions used in the reactions.
Comparison with Similar Compounds
Similar Compounds
Phenacyl bromide: Another brominated compound used in organic synthesis and as a reagent for introducing bromine atoms into molecules.
Benzyl bromide: A simpler analog of Benzyl-PEG7-bromide, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its heterobifunctional nature, combining a benzyl group and a PEG chain with a bromide group. This structure allows it to serve as a versatile linker in bioconjugation and PEGylation processes, providing enhanced solubility and stability to the resulting compounds.
Properties
Molecular Formula |
C21H35BrO7 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C21H35BrO7/c22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29-20-21-4-2-1-3-5-21/h1-5H,6-20H2 |
InChI Key |
IBKYGRWIIYJKTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3,3-difluoropyrrolidin-1-yl)-[(2R,4R)-4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidin-2-yl]methanone](/img/structure/B11932914.png)
![3-bromo-N-[(Z)-1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide](/img/structure/B11932916.png)

![2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B11932925.png)


![benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate](/img/structure/B11932938.png)
![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)
![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)


![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)
